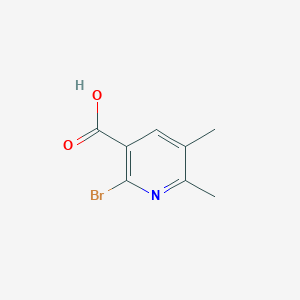

![molecular formula C15H17NO6 B1378110 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1384430-43-6](/img/structure/B1378110.png)

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

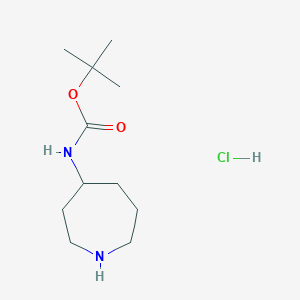

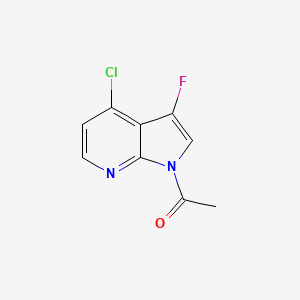

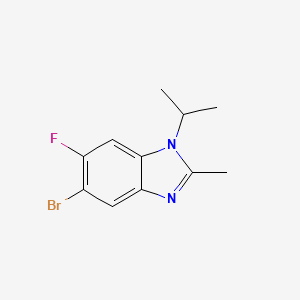

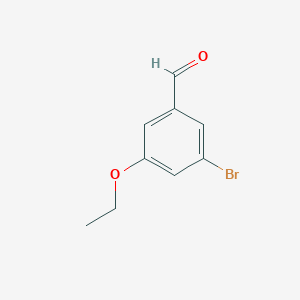

“1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H17NO6 . It is a versatile compound that holds promise in scientific research, with potential applications across various fields such as drug development, materials science, and catalysis.

Synthesis Analysis

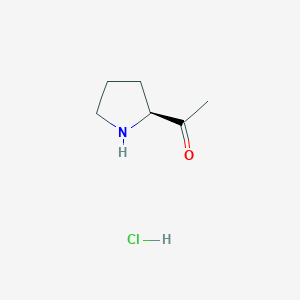

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves reactions of primary amines with diols . The methodology for synthesizing 2-substituted pyrrolidines involves simple materials like carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .Molecular Structure Analysis

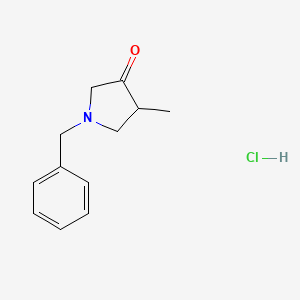

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also features a benzyloxy carbonyl group and a carboxymethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

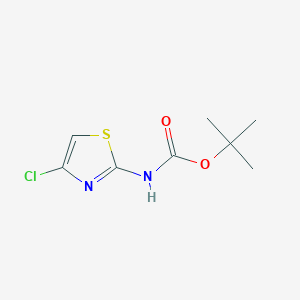

Carboxylic acids, such as “this compound”, can undergo a variety of reactions. They can react with Thionyl Chloride to form acid chlorides, with alcohols to form esters (Fischer esterification), and with amines to form amides . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 307.30 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

- Cyclic amines, including pyrrolidine derivatives, have been functionalized through redox-annulations with α,β-unsaturated carbonyl compounds. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization, yielding ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

- The synthesis of a conformationally restricted analog of pregabalin involved the stereoselective alkylation of a chiral pyrrolidin-2-one, highlighting the utility of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (Galeazzi et al., 2003).

Development of Novel Compounds

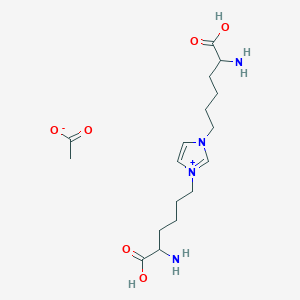

- Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including those modified with benzyloxy groups, have been studied for their syntheses, crystal structures, and photophysical properties. These polymers exhibit potential applications in material science and photoluminescence (Sivakumar et al., 2011).

- A novel synthesis approach utilizing a multicomponent domino reaction has been employed to generate highly substituted pyrrolidines. This methodology illustrates the versatility of pyrrolidine derivatives in combinatorial chemistry for the efficient synthesis of complex molecular structures (Tietze et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like cathepsin k .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target molecule .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDXXFAQLUCRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)